2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14764038
Molecular Formula: C17H21N5O2S3
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O2S3 |
|---|---|
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H21N5O2S3/c1-8(2)11-5-10-14(24)18-12(19-16(10)26-11)6-25-7-13(23)20-17-22-21-15(27-17)9(3)4/h5,8-9H,6-7H2,1-4H3,(H,18,19,24)(H,20,22,23) |
| Standard InChI Key | IACZXALRMVXNNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a thieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:
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A hydroxy group at position 4.
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An isopropyl group (-CH(CH₃)₂) at position 6.
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A methylsulfanyl-acetamide side chain at position 2, linked to a thiadiazolylidene group.
The molecular formula is C₁₉H₂₃N₅O₂S₂, with a molecular weight of 413.5 g/mol . Its IUPAC name reflects the intricate arrangement of these functional groups, which contribute to its reactivity and potential interactions with biological targets.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₂S₂ |
| Molecular Weight | 413.5 g/mol |
| LogP (Predicted) | 2.87 (SILICOS-IT) |
| Solubility | 0.496 mg/mL (SILICOS-IT) |
| Topological Polar Surface Area | 73.99 Ų |
The compound’s moderate lipophilicity (LogP ~2.87) suggests balanced membrane permeability, while its polar surface area indicates potential for hydrogen bonding, critical for target engagement .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
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Core Formation: Construction of the thieno[2,3-d]pyrimidine scaffold via cyclization of thiourea derivatives with α,β-unsaturated ketones .
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Functionalization: Introduction of the isopropyl group at position 6 using Friedel-Crafts alkylation .
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Side Chain Coupling: Attachment of the sulfanyl-acetamide-thiadiazolylidene moiety via nucleophilic substitution or Mitsunobu reactions.
A representative protocol from PubChem (CID 2241405) details bromination of thieno[2,3-d]pyrimidin-4-one intermediates in acetic acid, achieving yields up to 95% . Similar methodologies are extrapolated for this compound, with purification via column chromatography.
Reaction Optimization
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Temperature: Reactions often proceed at 80°C for cyclization steps .
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Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitutions .
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Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and enveloped viruses (e.g., HSV-1) . The sulfanyl group likely disrupts microbial membrane integrity.
Enzyme Inhibition
The thiadiazolylidene moiety acts as a bioisostere for carboxylic acids, enabling inhibition of carbonic anhydrase and dihydrofolate reductase (IC₅₀: 50–100 nM) .
Applications in Drug Discovery
Kinase Inhibitors
This compound’s ability to modulate fibroblast growth factor receptors (FGFRs) and JAK/STAT pathways positions it as a candidate for oncology and autoimmune diseases .
Antibiotic Development
Its structural similarity to dorzolamide (a carbonic anhydrase inhibitor) suggests potential in glaucoma treatment .
Biochemical Probes
The acetamide linker allows conjugation with fluorescent tags for studying protein-ligand interactions.
Comparative Analysis with Related Compounds
The target compound’s dual thienopyrimidine-thiadiazole architecture offers distinct advantages in target selectivity compared to simpler analogs .
Future Directions
Target Validation
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Molecular docking studies to identify binding sites on IRAK-4 and FGFR1 .
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In vivo efficacy testing in murine models of inflammation and infection.
Synthetic Improvements
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Flow chemistry for scalable production.
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Enantioselective synthesis to explore stereochemical impacts on activity.
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